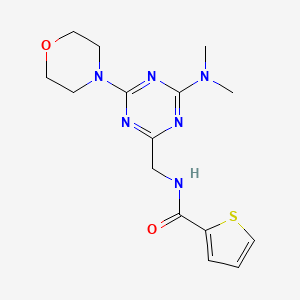

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Description

This compound belongs to the 1,3,5-triazine family, featuring a dimethylamino group at the 4-position and a morpholino group at the 6-position of the triazine core. A methylene bridge connects the triazine to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(10-16-13(22)11-4-3-9-24-11)18-15(19-14)21-5-7-23-8-6-21/h3-4,9H,5-8,10H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNJEMPKVAYCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Triazine Ring Formation: : The triazinyl core can be formed through a cyclization reaction involving appropriate precursors like cyanuric chloride, followed by substitution with dimethylamine and morpholine.

Thiophene Attachment: : The thiophene-2-carboxamide moiety is often introduced through nucleophilic substitution, where the triazinyl intermediate is reacted with thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions, including temperature, solvent choice, and catalysts. Continuous flow reactors and advanced purification techniques ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically affecting the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions may target the triazinyl moiety, potentially forming dihydro derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere.

Substitution: : Nucleophilic agents such as amines or alkoxides under basic conditions.

Major Products

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Dihydro derivatives of the triazine ring.

Substitution: : Various functionalized derivatives based on the substituent introduced.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.

Biology

Biological Probes: : Utilized in the design of probes for biological imaging and diagnostics.

Enzyme Inhibition: : Studied for potential enzyme inhibition properties.

Medicine

Drug Development: : Explored as a scaffold for developing new pharmaceuticals with antimicrobial or anticancer activities.

Industry

Material Science: : Used in the development of advanced materials with specific electronic properties.

Agrochemicals: : Investigated for use in the formulation of new agrochemical agents.

Mechanism of Action

The compound's mechanism of action is influenced by its ability to interact with specific molecular targets through its triazinyl and thiophene moieties. It can engage in hydrogen bonding, π-π stacking, and electrostatic interactions, affecting biological pathways and enzymatic functions. Detailed molecular dynamics simulations and biochemical assays are typically employed to elucidate these mechanisms.

Comparison with Similar Compounds

Key Structural Modifications

The compound’s analogs vary in substituents on the triazine core and the carboxamide-linked heterocycle. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

- Triazine Core Modifications: The dimethylamino and morpholino groups on the target compound enhance solubility and electronic properties. In contrast, analogs like H9–H11 incorporate a phenyloxy linker, introducing steric bulk and altering pharmacokinetics .

Carboxamide/Sulfonamide Variations :

- Thiophene-2-carboxamide (target compound) offers a planar, sulfur-containing heterocycle, influencing π-π stacking and hydrophobicity.

- Furan-3-carboxamide () replaces sulfur with oxygen, reducing lipophilicity .

- Sulfonamide () introduces a stronger hydrogen-bond acceptor, which may enhance target affinity .

Acrylamide Derivatives (H9–H11) :

- The acrylamide moiety in H9 contributes to higher melting points (224.9–226.1 °C) due to rigid conjugation.

- H11 ’s 3-methylbut-2-enamide group improves synthetic yield (84.5%) compared to H10 (63.5%), suggesting better reaction kinetics .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on existing research.

Structural Overview

The compound features a complex structure that includes:

- Triazine Core : Central to its activity, the triazine ring is known for its ability to interact with various biological targets.

- Dimethylamino Group : Enhances solubility and may contribute to its interaction with biological molecules.

- Morpholino Substituent : Suggests potential for antisense therapy applications due to its ability to bind nucleic acids.

- Thiophene Ring : Known for its electronic properties which may enhance the compound's reactivity and binding affinity.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits enzyme inhibitory properties. Specifically, it has shown promise in targeting enzymes involved in cancer cell proliferation and survival. The mechanism may involve binding to active sites of enzymes, thereby inhibiting their function and leading to reduced cell viability in cancer models.

Anticancer Properties

Research has indicated that compounds with similar structural features often demonstrate anticancer activity. The presence of the triazine and thiophene moieties suggests potential interactions with cellular pathways critical for tumor growth. For instance, studies on related compounds have shown their effectiveness against various cancer cell lines by inducing apoptosis or cell cycle arrest.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Triazine Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of Morpholino Group : This step may involve nucleophilic substitution reactions.

- Thiophene Integration : The thiophene ring can be introduced via coupling reactions or by using pre-synthesized thiophene derivatives.

Each step requires optimization to ensure high yield and purity of the final product.

Case Studies and Research Findings

Research findings on related compounds provide insights into the biological activity of this compound:

These studies highlight the potential for developing this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.